molecular formula C17H19Cl3N4O2 B3229623 (6-Chloropyridin-3-yl)methyl 1-((6-chloropyridin-3-yl)methyl)piperazine-2-carboxylate hydrochloride CAS No. 1289385-01-8

(6-Chloropyridin-3-yl)methyl 1-((6-chloropyridin-3-yl)methyl)piperazine-2-carboxylate hydrochloride

Cat. No.: B3229623
CAS No.: 1289385-01-8
M. Wt: 417.7 g/mol
InChI Key: DTIXAKQHFWISIE-UHFFFAOYSA-N
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Description

(6-Chloropyridin-3-yl)methyl 1-((6-chloropyridin-3-yl)methyl)piperazine-2-carboxylate hydrochloride: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with chlorine atoms and a piperazine ring, making it a unique molecule with interesting properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the chlorination of pyridine to introduce chlorine atoms at the desired positions. The chlorinated pyridine is then reacted with piperazine to form the piperazine ring. Finally, the carboxylate group is introduced through esterification reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the chlorine atoms and the stability of the piperazine ring.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The chlorine atoms on the pyridine ring can be oxidized to form different oxidation states.

  • Reduction: : The compound can be reduced to remove chlorine atoms or other substituents.

  • Substitution: : The chlorine atoms can be substituted with other functional groups, such as amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles can be used for substitution reactions, such as ammonia (NH3) or methanol (CH3OH).

Major Products Formed

The major products formed from these reactions include oxidized pyridine derivatives, reduced pyridine derivatives, and substituted pyridine derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors or enzymes.

  • Medicine: : It has potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

  • Industry: : It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a pharmaceutical, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific structure and the presence of both chlorine atoms and a piperazine ring. Similar compounds might include other pyridine derivatives or piperazine derivatives, but the combination of these features sets it apart.

List of Similar Compounds

  • 6-Chloropyridin-3-yl)methylamine

  • 1-[(6-chloropyridin-3-yl)methyl]-4-methylpiperazine

  • 1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol

Properties

IUPAC Name

(6-chloropyridin-3-yl)methyl 1-[(6-chloropyridin-3-yl)methyl]piperazine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N4O2.ClH/c18-15-3-1-12(7-21-15)10-23-6-5-20-9-14(23)17(24)25-11-13-2-4-16(19)22-8-13;/h1-4,7-8,14,20H,5-6,9-11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIXAKQHFWISIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)C(=O)OCC2=CN=C(C=C2)Cl)CC3=CN=C(C=C3)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289385-01-8
Record name 2-Piperazinecarboxylic acid, 1-[(6-chloro-3-pyridinyl)methyl]-, (6-chloro-3-pyridinyl)methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289385-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Chloropyridin-3-yl)methyl 1-((6-chloropyridin-3-yl)methyl)piperazine-2-carboxylate hydrochloride
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(6-Chloropyridin-3-yl)methyl 1-((6-chloropyridin-3-yl)methyl)piperazine-2-carboxylate hydrochloride
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(6-Chloropyridin-3-yl)methyl 1-((6-chloropyridin-3-yl)methyl)piperazine-2-carboxylate hydrochloride
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(6-Chloropyridin-3-yl)methyl 1-((6-chloropyridin-3-yl)methyl)piperazine-2-carboxylate hydrochloride
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(6-Chloropyridin-3-yl)methyl 1-((6-chloropyridin-3-yl)methyl)piperazine-2-carboxylate hydrochloride
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(6-Chloropyridin-3-yl)methyl 1-((6-chloropyridin-3-yl)methyl)piperazine-2-carboxylate hydrochloride

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